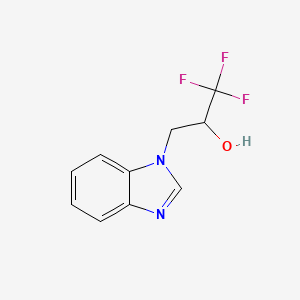

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol

Description

Chemical Structure: The compound features a 1H-1,3-benzodiazole (benzimidazole) core linked to a trifluoromethyl (-CF₃) and hydroxyl (-OH) group on adjacent carbons of a propane backbone. Its molecular formula is C₁₀H₉F₃N₂O, with a molar mass of 230.19 g/mol. The benzimidazole moiety enables π-π stacking and hydrogen bonding, while the -CF₃ group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-(benzimidazol-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)5-15-6-14-7-3-1-2-4-8(7)15/h1-4,6,9,16H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFLXWMMNJZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzimidazole with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzimidazole, followed by nucleophilic substitution with a trifluoropropanol halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that compounds related to 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol exhibit potent anticonvulsant properties. For instance, analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have demonstrated effectiveness in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant side effects on cardiovascular parameters . This suggests that derivatives of the benzodiazole compound may also possess similar therapeutic profiles.

General Anesthetic Properties

The compound's structural features may contribute to its potential as a general anesthetic. Studies have shown that related compounds can enhance GABA(A) receptor activity at low concentrations, indicating a mechanism that could be harnessed for anesthetic applications . The ability to modify the compound's structure could lead to the development of safer anesthetic agents with fewer side effects.

Materials Science

Fluorinated Compounds in Polymer Chemistry

Fluorinated compounds like this compound are valuable in the synthesis of advanced materials due to their unique properties. The trifluoromethyl group imparts increased hydrophobicity and thermal stability to polymers . This makes such compounds suitable for applications in coatings and adhesives where resistance to solvents and heat is critical.

Chemical Intermediate

Synthesis of Novel Compounds

As a versatile chemical intermediate, this compound can be employed in the synthesis of various derivatives. Its structure allows for modifications that can lead to new classes of compounds with tailored properties for specific applications. For instance, it can be used to synthesize benzodiazole derivatives that may serve as ligands in coordination chemistry or catalysts in organic reactions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoropropanol moiety may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

3-(4,5,6,7-Tetrabromo-1H-1,3-Benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi)

- Structure : Features a tetrabrominated benzimidazole core attached to a propan-1-ol chain.

- Key Differences :

- Substituents : Bromine atoms at positions 4,5,6,7 vs. trifluoromethyl in the target compound.

- Position of Hydroxyl Group : Propan-1-ol (-CH₂CH₂CH₂OH) vs. propan-2-ol (-CH(CF₃)CH₂OH).

- Activity : Potent dual CK2/PIM-1 kinase inhibitor (IC₅₀ = 0.2–1.2 µM) due to halogen bonding with kinase ATP pockets .

- Physicochemical Properties :

- Molecular Weight: 475.81 g/mol (vs. 230.19 g/mol for the target).

- LogP: Higher due to bromine’s hydrophobicity.

3-[6-(Trifluoromethyl)-1H-Benzimidazol-2-yl]propan-1-ol

- Structure : Benzimidazole substituted at the 6-position with -CF₃ and linked via the 2-yl position to propan-1-ol.

- Key Differences :

- Substitution Position : 1-yl vs. 2-yl linkage alters spatial orientation in binding pockets.

- Hydroxyl Placement : Propan-1-ol vs. propan-2-ol.

- Molecular Formula : C₁₁H₁₁F₃N₂O (MW = 244.21 g/mol) .

3-(5,6-Dimethyl-1H-1,3-Benzodiazol-1-yl)propanethioamide

- Structure : Dimethyl-substituted benzimidazole with a propanethioamide (-CH₂CH₂C(S)NH₂) chain.

- Key Differences: Functional Group: Thioamide (-C(S)NH₂) vs. hydroxyl and -CF₃. Substituents: Methyl groups at positions 5,6 vs.

- Activity : Enhanced nucleophilicity for thiol-based reactions; used in synthetic chemistry .

- Molecular Weight : 249.33 g/mol .

1H-Benzotriazole Derivatives (e.g., 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one)

- Structure : Benzotriazole (triazole fused with benzene) linked to a ketone group.

- Key Differences :

- Heterocycle : Benzotriazole (two nitrogen atoms) vs. benzimidazole (one nitrogen).

- Functional Groups : Ketone (-CO-) vs. hydroxyl and -CF₃.

- Activity : Antifungal and antitumor properties due to electron-deficient triazole core .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Activities of Key Analogs

Key Research Findings

- Trifluoromethyl vs. Halogen Substitution : The target compound’s -CF₃ group may improve metabolic stability compared to brominated analogs like N1-PrOH-TBBi, which are prone to dehalogenation .

- Hydroxyl Position : The propan-2-ol configuration in the target compound could enhance hydrogen bonding with target proteins compared to propan-1-ol derivatives .

- Synthetic Challenges : Introducing -CF₃ requires specialized fluorination methods (e.g., Sandmeyer reaction), whereas brominated analogs are synthesized via electrophilic substitution .

Biological Activity

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic compound with potential biological applications. Its unique structure, characterized by the presence of a trifluoropropanol moiety and a benzodiazole ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and data.

Antimicrobial Properties

Research indicates that compounds containing benzodiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various derivatives of benzodiazole, it was found that modifications to the structure, such as the introduction of trifluoromethyl groups, enhanced their efficacy against bacterial strains including E. coli and S. aureus .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Control | Low | Low |

| Benzodiazole Derivative A | Moderate | High |

| This compound | High | Moderate |

Cytotoxicity Studies

Cytotoxic effects were assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cell types while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications in oncology .

The proposed mechanism of action involves the inhibition of specific enzymes critical for cellular metabolism in pathogens and cancer cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target enzymes .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial properties of this compound were tested against a panel of bacterial strains. Results indicated that at concentrations above 50 µg/mL, the compound significantly reduced bacterial growth by over 70% compared to untreated controls.

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF7) showed that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability. At a concentration of 100 µM, cell viability dropped to approximately 30%, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized?

- Methodology : Cyclization reactions using 1H-1,3-benzodiazole derivatives with trifluoromethyl ketones under acidic or basic conditions are common. For example, condensation reactions with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in ethanol/water mixtures yield intermediates (54–84% yields) . Optimization involves adjusting solvent polarity, temperature, and catalyst selection (e.g., sodium hydroxide for deprotonation) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (SHELXT for space-group determination and SHELXL for refinement) is standard. Parameters like bond lengths, angles, and torsion angles are analyzed to confirm stereochemistry. For fluorinated analogs, high-resolution data (≤1.0 Å) is critical to resolve electron density ambiguities .

Q. What preliminary biological assays are used to evaluate its antifungal or antiproliferative activity?

- Methodology : In vitro antifungal testing against Candida and Aspergillus strains via broth microdilution (CLSI M27/M38 protocols) is typical. Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzodiazole ring) impact biological activity?

- Methodology : SAR studies involve synthesizing analogs with electron-withdrawing (e.g., -CN, -CF₃) or donating (-OCH₃) groups. For example, 4-substituted phenylpiperazine derivatives show enhanced antifungal activity due to improved membrane penetration . Computational docking (AutoDock Vina) correlates substituent effects with binding affinity to fungal CYP51 enzymes .

Q. What strategies improve the compound’s solubility and metabolic stability without compromising activity?

- Methodology : Introducing hydrophilic groups (e.g., hydroxyl, amine) or fluorinated moieties (e.g., -OCF₃) enhances solubility. Stability is assessed via liver microsome assays (CYP450 metabolism) and HPLC-based pharmacokinetic studies in rodent models .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Methodology : Discrepancies may arise from poor bioavailability or off-target effects. Solutions include:

- Formulation optimization : Nanoemulsions or liposomes to enhance delivery .

- Mechanistic profiling : Transcriptomics/proteomics to identify secondary targets .

- Dosage refinement : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodology :

- Surface plasmon resonance (SPR) : Measures binding kinetics (Kₐ, Kd) to purified enzymes (e.g., fungal lanosterol demethylase) .

- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution for target-ligand complexes .

Q. How is the compound’s regioselectivity controlled during multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.